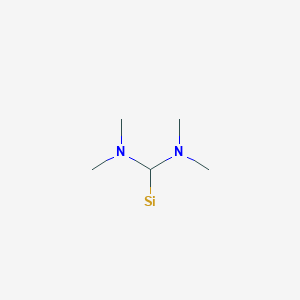

Bis(dime-thylamino)methylsilane

Description

Significance of Organosilicon Compounds in Contemporary Chemical Science

Organosilicon compounds, characterized by the presence of a silicon-carbon (Si-C) bond, are a fascinating and highly versatile class of chemicals that play a crucial role in modern science and industry. cfsilicones.comwikipedia.org Their significance stems from a unique combination of properties derived from both their organic and inorganic components, such as exceptional thermal stability, flexibility, and hydrophobicity. cfsilicones.com These characteristics distinguish them from purely organic or inorganic substances and have led to their widespread use in a multitude of applications, ranging from industrial manufacturing to consumer products. cfsilicones.comsbfchem.com

The field of organosilicon chemistry has evolved significantly since the first synthesis of an organosilicon compound, tetraethylsilane, in 1863. sbfchem.comrsc.org Today, these compounds are indispensable as building blocks for advanced materials, including silicones (polysiloxanes), which are used extensively as sealants, adhesives, lubricants, and in personal care products. cfsilicones.comwikipedia.org In the realm of materials science, organosilicon compounds are used to create temperature-resistant and moisture-resistant coatings, and as insulating materials for electronics. cfsilicones.comresearchgate.net Furthermore, their role as synthetic intermediates in organic chemistry is of paramount importance, facilitating a wide array of chemical transformations. researchgate.net The ongoing exploration of organosilicon compounds continues to open new avenues in sustainable chemistry, nanotechnology, and biomedical applications. cfsilicones.com

Role of Aminosilanes as Versatile Synthetic Intermediates

Within the broad class of organosilicon compounds, aminosilanes are a particularly important subgroup. These compounds contain at least one amino group bonded to a silicon atom and are highly valued as versatile synthetic intermediates. dakenchem.comresearchgate.net The presence of the reactive Si-N bond allows aminosilanes to participate in a variety of chemical reactions, making them crucial reagents in organic synthesis and materials science. dakenchem.com

One of the primary applications of aminosilanes is as coupling agents, where their bifunctional nature allows them to bridge the interface between organic polymers and inorganic materials. This property is vital for improving the adhesion and durability of composites, coatings, and adhesives. dakenchem.com In organic synthesis, aminosilanes are employed as silylating agents to protect reactive functional groups such as alcohols, amines, and thiols. chemicalbook.com They are also used in the synthesis of more complex organosilicon compounds, including silicone resins and silica (B1680970) gels. dakenchem.com The catalytic dehydrocoupling of amines and silanes represents a sustainable method for forming Si-N bonds, offering an alternative to traditional synthetic routes that use corrosive chlorosilanes. rsc.org Furthermore, aminosilanes are investigated for their potential in carbon dioxide utilization, where they can be used to synthesize ureas and isocyanates. researchgate.net

Bis(dimethylamino)methylsilane: Structural Context within Aminosilanes

Bis(dimethylamino)methylsilane, with the chemical formula C₅H₁₆N₂Si, is a specific type of aminosilane (B1250345) that features a central silicon atom bonded to one methyl group, one hydrogen atom, and two dimethylamino groups. dakenchem.comdakenchem.com Its structure places it within the family of diaminosilanes. The presence of two reactive dimethylamino groups and a silicon-hydride (Si-H) bond makes it a highly reactive and versatile molecule. dakenchem.comresearchgate.net

This compound is a colorless liquid at room temperature and is sensitive to moisture, readily hydrolyzing in the presence of water. dakenchem.comgelest.com Its utility is widespread, serving as a precursor in the chemical vapor deposition (CVD) of silicon-based thin films, a reagent in organic synthesis for silylation reactions, and a monomer for the creation of silicon-containing polymers. chemicalbook.comdakenchem.comresearchgate.net The specific arrangement of its functional groups allows for precise control in various chemical processes, making it a valuable tool for chemists in both academic research and industrial applications. dakenchem.com

Chemical and Physical Properties of Bis(dimethylamino)methylsilane

| Property | Value |

| CAS Number | 22705-33-5 |

| Molecular Formula | C₅H₁₆N₂Si |

| Molecular Weight | 132.28 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 112 °C |

| Density | 0.798 g/mL at 20 °C |

| Melting Point | <0 °C |

| Flash Point | -3 °C |

This table is based on data from references dakenchem.comchemical-suppliers.euchemicalbook.comcymitquimica.com.

Structure

2D Structure

Properties

Molecular Formula |

C5H13N2Si |

|---|---|

Molecular Weight |

129.26 g/mol |

InChI |

InChI=1S/C5H13N2Si/c1-6(2)5(8)7(3)4/h5H,1-4H3 |

InChI Key |

YDFHBUOVYKWPBL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(N(C)C)[Si] |

Origin of Product |

United States |

Synthetic Methodologies for Bis Dimethylamino Methylsilane

Established Synthetic Pathways

The primary methods for synthesizing Bis(dimethylamino)methylsilane involve the reaction of a reactive silicon precursor with dimethylamine (B145610) or its derivatives. These pathways are distinguished by the nature of the silicon starting material and the use of catalysts.

The most conventional and widely practiced method for forming Si-N bonds is the reaction of a halosilane with an amine. This nucleophilic substitution reaction involves the displacement of a halide (typically chloride) on the silicon center by the nitrogen atom of the amine. In the synthesis of Bis(dimethylamino)methylsilane, the precursor would be a methyl-substituted chlorosilane such as methyldichlorosilane (B44661) (CH₃SiHCl₂) or methyltrichlorosilane (B1216827) (CH₃SiCl₃).

The general reaction proceeds as follows: CH₃SiHCl₂ + 4 (CH₃)₂NH → CH₃SiH(N(CH₃)₂)₂ + 2 (CH₃)₂NH₂Cl

A similar, well-documented procedure is the synthesis of the related compound, bis(dimethylamino)dimethylsilane, from dimethyldichlorosilane and dimethylamine, which yields the product after reaction and subsequent workup. dtic.mil This reaction typically requires at least two equivalents of the amine for each Si-Cl bond: one to act as the nucleophile and one to act as a base to sequester the hydrogen chloride byproduct, forming an ammonium (B1175870) salt.

Emerging strategies focus on the direct functionalization of hydrosilanes (compounds containing Si-H bonds) to form Si-N bonds, which can be more atom-economical. These methods often require a catalyst to facilitate the reaction between the less reactive Si-H bond and an amine.

One approach involves using a clay catalyst. For instance, the synthesis of the analogous bis(diethylamino)silane (B1590842) has been achieved by reacting dichlorosilane (B8785471) with diethylamine (B46881) in the presence of a clay catalyst in a hexane (B92381) solvent at temperatures between 40-60°C. google.com This catalytic method avoids the large quantities of salt byproduct associated with some other routes.

A more advanced catalytic method is the nitrene insertion into Si-H bonds. nih.govnih.gov This sophisticated technique uses a copper(I) complex with a trispyrazolylborate ligand to catalyze the transfer of a nitrene group from a source like an iodosylarene derivative (e.g., PhI=NTs) to the Si-H bond of a silane (B1218182). nih.gov This process leads to the exclusive formation of Si-N bonds and is notable for its tolerance of other functional groups within the substrate molecule. nih.govnih.gov The reaction is typically carried out at room temperature in a solvent like dichloromethane. nih.gov

An important alternative to the direct use of amines with halosilanes is the utilization of pre-formed metal amides. This pathway involves a two-step process. First, the amine (dimethylamine) is deprotonated using a strong base, typically an organolithium reagent like n-butyllithium, to form a lithium amide (lithium dimethylamide). This highly reactive nucleophile is then reacted with the appropriate chlorosilane.

A demonstrated example for a similar compound involves reacting diethylamine with n-butyllithium at low temperatures (-80 to -30 °C) to generate lithium diethylamide. google.com This intermediate is then reacted with dichlorosilane to produce bis(diethylamino)silane with a high yield. google.com This method offers excellent reaction selectivity and can lead to very high product yields, often exceeding 85%. google.com

Table 1: Comparison of Synthetic Pathways for Aminosilanes

| Method | Silicon Precursor | Amine Source | Key Reagents/Catalysts | Primary Byproduct | Reference |

|---|---|---|---|---|---|

| Halosilane Amidation | Methyl(di/tri)chlorosilane | Dimethylamine | None (Amine as base) | Dimethylammonium chloride | dtic.mil |

| Catalytic Amination | Dichlorosilane | Diethylamine | Clay Catalyst | Diethylamine hydrochloride | google.com |

| Catalytic Nitrene Insertion | Hydrosilane (R₃SiH) | Nitrene Source (PhI=NTs) | Copper(I) Complex | PhI, TsNH₂ | nih.gov |

| Metal Amide Route | Dichlorosilane | Diethylamine | n-Butyllithium | Lithium Chloride | google.com |

Methodological Considerations in Synthesis

The successful synthesis of Bis(dimethylamino)methylsilane is highly dependent on carefully controlled reaction parameters and effective purification strategies. The compound's reactivity, particularly its sensitivity to moisture, dictates many of these considerations.

Reaction Conditions and Optimization Strategies

Optimizing the synthesis of aminosilanes requires careful management of several factors to maximize yield and purity.

Inert Atmosphere: Bis(dimethylamino)methylsilane, like many organoaminosilanes, reacts readily with water and moisture in the air, which leads to the liberation of dimethylamine and the formation of siloxanes. gelest.comgelest.com Therefore, all synthetic steps must be conducted under a dry, inert atmosphere, such as nitrogen or argon. gelest.com

Temperature Control: Reaction temperatures must be precisely controlled. The formation of lithium amides, for example, requires very low temperatures (as low as -80°C) to prevent side reactions. google.com In contrast, catalytic aminations may require moderate heating (40-60°C) to achieve a reasonable reaction rate. google.com

Reagent Stoichiometry: The molar ratio of reactants is crucial. In amidation of halosilanes, using an excess of the amine is necessary to drive the reaction to completion and neutralize the HCl byproduct. dtic.mil In the metal amide route, a precise 1:1 molar ratio of amine to organolithium reagent is often used. google.com

Optimization Methodologies: For industrial-scale production, advanced optimization techniques such as Response Surface Methodology (RSM) can be employed. RSM allows for the systematic study of the effects of multiple variables (like temperature, reaction time, and reactant ratios) to find the optimal conditions for maximizing product yield. researchgate.net

Table 2: Key Parameters for Synthesis Optimization

| Parameter | Consideration | Impact on Synthesis | Reference |

|---|---|---|---|

| Atmosphere | Exclusion of moisture and oxygen | Prevents hydrolysis of the Si-N bond and formation of siloxane impurities. | gelest.comgelest.com |

| Temperature | Varies by method; can range from -80°C to 60°C | Affects reaction rate, selectivity, and stability of intermediates. | google.comgoogle.com |

| Solvent | Must be aprotic and dry (e.g., hexane, THF, dichloromethane) | Solubilizes reactants and does not interfere with the reaction. | google.comnih.gov |

| Reaction Time | Can range from hours to a full day | Ensures the reaction proceeds to completion for maximum yield. | google.com |

Purity and Yield Enhancement Techniques

Achieving high purity is critical, as Bis(dimethylamino)methylsilane is often used as a precursor in applications demanding low levels of contaminants, such as in the electronics industry. gelest.com

Filtration: The first step in purification often involves the removal of solid byproducts, such as the ammonium or lithium salts generated during the reaction. This is typically achieved by simple filtration. google.com

Distillation: As Bis(dimethylamino)methylsilane is a liquid, fractional distillation is a primary method for purification, separating the product from lower-boiling starting materials or higher-boiling impurities.

Adsorption: To remove trace impurities, the product can be treated with adsorbents. Materials like activated carbon are effective for removing organic color and trace impurities. google.com For removing residual moisture or other polar contaminants, molecular sieves can be used. google.com Cryogenic adsorption techniques can also be employed to remove highly volatile impurities from silane gases before or after reaction. google.com

Washing: In some processes, a workup may involve washing with specific solutions. However, given the compound's sensitivity to water, any aqueous washing steps must be followed by rigorous drying of the organic phase. google.com

By combining an optimized synthetic route with meticulous control over reaction conditions and a multi-step purification process, Bis(dimethylamino)methylsilane can be produced with the high yield and purity required for its various applications in chemical synthesis. google.comgoogle.com

Reactivity and Mechanistic Investigations of Bis Dimethylamino Methylsilane

Hydrolytic Reactivity and Siloxane Formation Pathways

Bis(dimethylamino)methylsilane exhibits significant reactivity towards water and moisture. gelest.com This hydrolytic sensitivity is a key characteristic of organoaminosilanes. The reaction with water leads to the cleavage of the silicon-nitrogen (Si-N) bonds and the liberation of dimethylamine (B145610). gelest.com This process ultimately results in the formation of siloxanes, which are polymers containing silicon-oxygen backbones. The high reactivity is such that the compound reacts vigorously with atmospheric moisture and may even be pyrophoric. chemicalbook.com Therefore, handling requires the use of a glove box or a sealed system to prevent unwanted reactions. chemicalbook.com The hydrolytic instability necessitates storage in sealed, dry containers. dakenchem.com

Interactive Data Table: Hydrolytic Sensitivity

| Compound | Hydrolytic Sensitivity | Conditions to Avoid | Hazardous Decomposition Products |

| Bis(dimethylamino)methylsilane | Reacts vigorously with water and moisture in the air. gelest.com | Heat, open flame, sparks, moisture, acids, alcohols, alkalis, metal salts, oxidizing agents. gelest.com | Dimethylamine, hydrogen, organic acid vapors. gelest.com |

Reaction with Protic Functionalities (Alcohols, Amines, Thiols, Carboxylic Acids)

Bis(dimethylamino)methylsilane serves as a versatile reagent for the protection of protic functional groups, including alcohols, amines, thiols, and carboxylic acids. chemicalbook.comgelest.com This application stems from its ability to react with the active hydrogen in these functionalities to form a silyl (B83357) ether, silylamine, silyl thioether, or silyl ester, respectively. These silylated derivatives are generally more stable and less reactive than the parent compounds, allowing for selective transformations at other sites in the molecule.

The reaction proceeds through the cleavage of the Si-N bond and the formation of a new bond between the silicon atom and the heteroatom of the protic functional group (O, N, or S). The byproduct of this reaction is dimethylamine. The silyl protecting group can be readily removed under specific conditions, often involving hydrolysis or treatment with a fluoride (B91410) source, to regenerate the original functional group. gelest.com The stability of the silylated compound and the conditions required for its cleavage can be tuned by the substituents on the silicon atom.

The reaction with carboxylic acids, for instance, is a key step in the synthesis of amides. evitachem.comnih.gov Bis(dimethylamino)silanes can activate carboxylic acids, facilitating their reaction with amines to form the corresponding amides. This method avoids the need for stoichiometric activating agents. nih.gov

Acid-Initiated Transformations and Dimethylaminomethylation

In the presence of a strong, anhydrous acid, bis(dimethylamino)methylsilane can undergo transformations that lead to dimethylaminomethylation reactions. wikipedia.org The acid protonates one of the dimethylamino groups, initiating the cleavage of the Si-N bond and the formation of a reactive dimethylaminomethyl cation. wikipedia.org This electrophilic species can then react with various nucleophiles, effectively introducing a dimethylaminomethyl group into the substrate. This type of reaction is analogous to the well-known Mannich reaction.

Bis(dimethylamino)methane, a related compound, is also utilized for dimethylaminomethylation reactions, where the addition of a strong, anhydrous acid initiates the process. wikipedia.org

Gas-Phase Decomposition Kinetics and Thermochemistry

The gas-phase decomposition of bis(dimethylamino)silane is a critical area of study, particularly for its application as a precursor in chemical vapor deposition (CVD) for producing silicon nitride and silicon carbonitride thin films. nih.gov Theoretical studies using ab initio calculations have been instrumental in understanding the complex reaction pathways and thermochemistry involved. nih.govdigitellinc.com

Elucidation of Decomposition Pathways (e.g., Si-N, N-Me, Si-H Bond Cleavage)

The decomposition of bis(dimethylamino)silane can proceed through several initial bond cleavage steps, including the breaking of the silicon-nitrogen (Si-N), nitrogen-methyl (N-CH3), and silicon-hydrogen (Si-H) bonds. nih.govdigitellinc.com Theoretical calculations have shown that the energy required to break the N-CH3 bond is 80.6 kcal/mol, which is lower than the energy needed for the Si-N and Si-H bonds, both at 87.4 kcal/mol. nih.gov This suggests that N-CH3 bond cleavage is a more favorable initial step in the decomposition process. nih.gov Both concerted and stepwise reaction mechanisms have been explored in these theoretical investigations. nih.govdigitellinc.com

Interactive Data Table: Bond Dissociation Energies

| Bond | Dissociation Energy (kcal/mol) |

| N-CH₃ | 80.6 nih.gov |

| Si-N | 87.4 nih.gov |

| Si-H | 87.4 nih.gov |

Formation of Reactive Intermediates (e.g., Methyleneimine, Silanimine Species)

During its decomposition, bis(dimethylamino)silane gives rise to various reactive intermediates, primarily methyleneimine and silanimine species. nih.govdigitellinc.com Theoretical studies have identified the formation of four different methyleneimine species and three distinct silanimine species. nih.gov These intermediates are highly reactive and play a crucial role in the subsequent reactions that lead to the final deposition products.

One of the most kinetically and thermodynamically favored decomposition pathways across a wide temperature range (from 0 K up to 2673 K) is the concerted formation of N-dimethylaminosilyl methyleneimine (H₂C=N-SiH₂N(CH₃)₂) through the elimination of methane (B114726). nih.govdigitellinc.com

Influence of Temperature on Decomposition Profiles

Temperature has a significant impact on the decomposition pathways and the types of intermediates formed. nih.govdigitellinc.com At lower temperatures, the production of N-methyl methyleneimine (H₂C=NCH₃) is favored. nih.govdigitellinc.com In contrast, higher temperatures promote the formation of N-methylsilanimine (H₂Si=NCH₃) and 1-dimethylamino-N-methylsilanimine ((CH₃)₂NSi=NCH₃). nih.govdigitellinc.com This temperature-dependent behavior allows for some control over the composition of the deposited films in CVD applications.

Comparative Reactivity Studies with Analogous Aminosilanes

The reactivity of bis(dimethylamino)methylsilane and its analogs is a subject of significant interest, particularly in the context of transamination reactions and their utility in synthesis. The reactivity of these compounds is influenced by the nature of the amino groups and the substituents on the silicon atom.

Research into the thermodynamics of transamination reactions involving diaminodimethylsilanes provides valuable insights into their comparative reactivity. researchgate.net These reactions typically involve the exchange of amino groups between the silane (B1218182) and a free amine. The equilibrium of these reactions is a direct measure of the relative thermodynamic stability of the reactants and products, and thus reflects the comparative reactivity of the aminosilanes involved.

A key finding is that the reaction of two different diaminosilanes, such as Me2Si(NR¹R²)2 and Me2Si(NR³R⁴)2, will generally lead to an equilibrium mixture containing the mixed diaminosilane, Me2Si(NR¹R²)(NR³R⁴). researchgate.net This indicates that the energy differences between the symmetrically and asymmetrically substituted diaminosilanes are often small, allowing for facile exchange of amino groups.

The transamination reaction of dimethyldiaminosilanes with amines can be described by two coupled equilibria, as shown in the scheme below, with their respective equilibrium constants K₁ and K₂.

Scheme 1: Transamination reaction of dimethyldiaminosilanes with amines. Me2Si(NR¹R²)₂ + HNR³R⁴ <=> Me2Si(NR¹R²)(NR³R⁴) + HNR¹R² (K₁) Me2Si(NR¹R²)(NR³R⁴) + HNR³R⁴ <=> Me2Si(NR³R⁴)₂ + HNR¹R² (K₂)

The study of these equilibria for various amines allows for a quantitative comparison of the reactivity of the corresponding aminosilanes. For instance, investigations into the reactions of aminotrimethylsilanes and diaminodimethylsilanes with a range of amines (including diethylamine (B46881), pyrrolidine, tert-butylamine, iso-propylamine, and n-propylamine) have been conducted. researchgate.net While specific kinetic data for bis(dimethylamino)methylsilane is not extensively detailed in the provided search results, the thermodynamic data for analogous dimethyldiaminosilanes serves as a strong basis for understanding its relative reactivity.

The solvent has been observed to play a significant role in the rate of these transamination reactions. For example, equilibrium in deuterated chloroform (B151607) (CDCl₃) and deuterated acetone (B3395972) is reached much faster (within 1-2 weeks) than in deuterated benzene (B151609) (several months), indicating that the polarity of the solvent can significantly influence the reaction kinetics. researchgate.net

The following table presents a conceptual framework based on the principles of transamination equilibria for comparing the reactivity of analogous aminosilanes. The equilibrium constants (K) represent the position of the equilibrium for the reaction between the aminosilane (B1250345) and a reference amine. A higher K value indicates a greater tendency for the reaction to proceed, suggesting a higher reactivity of the starting aminosilane relative to the product aminosilane.

Table 1: Comparative Reactivity of Aminosilanes in a Hypothetical Transamination Reaction (Note: The following data is illustrative, based on the principles described in the literature, to demonstrate the comparative reactivity trends.)

| Aminosilane | Reactant Amine | Product Amine | Equilibrium Constant (K) | Relative Reactivity |

|---|---|---|---|---|

| Bis(diethylamino)dimethylsilane | n-Propylamine | Diethylamine | K > 1 | Higher |

| Bis(di-n-propylamino)dimethylsilane | iso-Propylamine | di-n-Propylamine | K < 1 | Lower |

| Bis(dimethylamino)methylsilane | Pyrrolidine | Dimethylamine | K > 1 | Higher |

In addition to transamination, the hydrolytic stability of aminosilanes is another important aspect of their reactivity. Generally, aminoalkoxysilanes are more reactive towards water than alkylalkoxysilanes. This is attributed to the ability of the amino group to catalyze the hydrolysis reaction.

Further research into the kinetics and thermodynamics of reactions involving bis(dimethylamino)methylsilane and a wider range of analogous aminosilanes would provide a more comprehensive understanding of their comparative reactivity.

Applications of Bis Dimethylamino Methylsilane As a Chemical Precursor

in Polymer Synthesis and Materials Science

Bis(dimethylamino)methylsilane is a versatile building block in the synthesis of a variety of silicon-based materials. Its reactive nature allows it to serve as a monomer or a modifying agent to create polymers and materials with tailored properties.

Organosilicon Polymers and Resins

As an organosilicon monomer, bis(dimethylamino)methylsilane is instrumental in the preparation of various silicon-based compounds, including silicone resins and silica (B1680970) gels. dakenchem.com The dual dimethylamino groups can act as leaving groups during hydrolysis, facilitating the formation of siloxane (Si-O-Si) networks. vulcanchem.com This process allows for the creation of both linear and crosslinked polymers with tunable mechanical properties. vulcanchem.com Theoretical studies on the decomposition kinetics of bis(dimethylamino)methylsilane have shown that it can be a more efficient precursor gas than similar compounds like tris(dimethylamino)silane (B81438) for the chemical vapor deposition of silicon nitride and silicon carbonitride thin films. nih.gov

Silicone-Based Coatings and Adhesives

Bis(dimethylamino)methylsilane is utilized to modify polymers, coatings, and adhesives to enhance their performance. dakenchem.com Its ability to form siloxane bonds is leveraged to improve the interfacial adhesion between different materials. vulcanchem.comchemimpex.com In the manufacture of flat-panel displays, for instance, it is used in coatings or adhesives to increase the material's resistance to high temperatures and improve structural strength. dakenchem.com The compound can also act as a surfactant in silicone emulsions, which enhances the stability of coatings and adhesives. vulcanchem.com

Functionalized Silicon Materials

This precursor is crucial for creating functionalized silicon materials. dakenchem.com It is used to modify surfaces to impart specific properties, such as hydrophobicity. chemimpex.com The organic substitutions on the silane (B1218182) are non-polar, which helps in creating a non-polar interphase that shields polar surfaces from water interaction. gelest.com While providing hydrophobicity, coatings derived from silanes like bis(dimethylamino)methylsilane maintain a high degree of permeability to water vapor, allowing the material to "breathe" and reducing deterioration at the coating interface. gelest.com

Thin Film Deposition Technologies

The volatility and reactivity of bis(dimethylamino)methylsilane make it an excellent precursor for thin-film deposition techniques, particularly Atomic Layer Deposition (ALD). dakenchem.comgelest.com

Atomic Layer Deposition (ALD)

ALD is a precise technique for depositing highly conformal and uniform thin films, which is critical for advanced semiconductor devices. gelest.comresearchgate.net The selection of the precursor is a key factor in ALD processes, requiring molecules with sufficient reactivity to form the desired film while being stable enough for handling and delivery. gelest.com Aminosilanes, including bis(dimethylamino)methylsilane, are often favored over chlorosilanes due to safety and operational advantages. electrochem.org

Bis(dimethylamino)methylsilane is used as a precursor in the ALD of silicon oxide (SiO₂) films. researchgate.netaip.org In one study, the ALD of carbon-doped silicon oxide was investigated using various aminosilane (B1250345) precursors. It was found that at temperatures above 225°C, bis(dimethylamino)methylsilane could deposit silicon oxide films with a reasonable growth per cycle (GPC), although with very low carbon content. aip.org At lower temperatures (below 150°C), its deposition rate for silicon oxide is significantly reduced. researchgate.netaip.org Another research effort focused on designing precursors for carbon-doped silicon oxide found that bis(dimethylamino)methylsilane (referred to as BDMAMS in the study) resulted in decreased carbon doping compared to other precursors. aip.org The concentration of the oxidant, such as ozone, and the dosing time also play a crucial role in the film's properties, affecting GPC, carbon content, and etch rate. aip.org

Carbon-Doped Silicon Oxide Film Fabrication

Bis(dimethylamino)methylsilane (BDMAMS) serves as a precursor in the atomic layer deposition (ALD) of carbon-doped silicon oxide (SiCOH) films. aip.org The incorporation of carbon into the silicon oxide matrix is influenced by the precursor's molecular structure and the deposition conditions. aip.orggoogle.com When using BDMAMS at deposition temperatures below 150 °C, a discernible but relatively low level of carbon doping is achieved. aip.org However, as the temperature increases to above 225 °C, the carbon content in the resulting silicon oxide films diminishes significantly to less than 1 atomic %. aip.org

In plasma-enhanced chemical vapor deposition (PECVD) processes, BDMAMS can also be utilized to form silicon oxide-like films. When a high amount of oxygen is introduced into the plasma, it leads to the formation of a SiO₂-like material. bohrium.com

Impact of Precursor Reactivity and Process Parameters on Film Properties

The final properties of films deposited using Bis(dimethylamino)methylsilane are highly dependent on both the intrinsic reactivity of the precursor and the external process parameters. aip.orgbohrium.com

Precursor Reactivity: The structure of the aminosilane precursor plays a critical role. For instance, in the ALD of carbon-doped silicon oxide, substituting a Si-H bond with a Si-CH₃ group tends to reduce the precursor's reactivity and decrease the film's growth per cycle (GPC). aip.org Compared to other precursors like di-iso-propylaminomethylsilane (DIPAMS), BDMAMS results in lower carbon incorporation under similar low-temperature conditions. aip.org

Process Parameters: Key deposition parameters can be tuned to control the film's composition and characteristics.

Temperature: Higher deposition temperatures generally lead to films with lower impurity content and improved density. aip.orgresearchgate.net For carbon-doped silicon oxide, increasing the temperature above 225°C effectively eliminates most carbon from the film. aip.org

Oxidant/Co-reactant: In ALD, lower ozone concentrations and shorter ozone dosing times can result in higher carbon content in the film. aip.org In PECVD, the addition of oxygen to the plasma is crucial; high O₂ levels promote the formation of SiO₂-like films, while argon-only discharges yield inorganic SiCN films. bohrium.com The introduction of ammonia (B1221849) (NH₃) as a co-reactant effectively incorporates nitrogen, shifting the film composition toward silicon nitride or carbonitride. researchgate.netmdpi.comresearchgate.net

Plasma Power: In PECVD, increasing the input power leads to greater fragmentation of the BDMAMS precursor. bohrium.comresearchgate.net This can be leveraged to produce films with low carbon and high nitrogen content, particularly at high power and low precursor-to-argon ratios. researchgate.net

The table below summarizes the effect of various parameters on film properties when using aminosilane precursors.

| Parameter | Effect on Film Properties | Deposition Method | Reference |

| Deposition Temperature | Higher temperature (>225°C) reduces carbon content in SiCOH films. | ALD | aip.org |

| Higher temperature improves film density and electrical properties. | ALD | researchgate.net | |

| Oxidant (Ozone) Concentration | Lower concentration increases carbon content in SiCOH films. | ALD | aip.org |

| Co-reactant (NH₃) Flow Rate | Higher ammonia flow increases nitrogen content in SiCN films. | PECVD/CVD | mdpi.comresearchgate.net |

| Plasma Input Power | Higher power increases precursor fragmentation, enabling low-carbon SiN-like films. | PECVD | bohrium.comresearchgate.net |

Chemical Vapor Deposition (CVD) and Plasma-Enhanced CVD (PECVD)

Chemical Vapor Deposition (CVD) and its plasma-enhanced variant (PECVD) are key industrial techniques for producing thin films for applications ranging from microelectronics to protective coatings. mdpi.comcapes.gov.br These processes involve the reaction of gaseous precursors on a substrate surface to form a solid film. capes.gov.br PECVD utilizes plasma to energize the reactant gases, allowing for deposition at lower temperatures than conventional CVD, which is critical for fabricating modern electronic devices. researchgate.net Bis(dimethylamino)methylsilane is a recognized precursor for depositing various silicon-based thin films using these methods. researchgate.netmdpi.commdpi.comresearchgate.net

Synthesis of Silicon Nitride (SiNₓ) Layers

Bis(dimethylamino)methylsilane is a suitable precursor for the plasma-enhanced chemical vapor deposition (PECVD) of silicon nitride-like films. researchgate.net The presence of Si-N bonds in the aminosilane precursor facilitates the formation of SiNₓ layers. mdpi.com By carefully controlling the plasma conditions, the carbon content of the deposited film can be minimized. For example, using an ammonia (NH₃)/argon plasma in conjunction with a related precursor, bis(dimethylamino)dimethylsilane, was shown to effectively reduce the carbon-to-silicon ratio in the resulting film. researchgate.net Studies on various dimethylaminosilanes have demonstrated that high input power and the addition of NH₃ to the discharge are effective strategies for producing low-carbon, high-nitrogen films that resemble silicon nitride. researchgate.net

Formation of Silicon Carbonitride (SiCN) Thin Films

The synthesis of amorphous silicon carbonitride (SiCN) thin films is a well-documented application of Bis(dimethylamino)methylsilane. researchgate.netmdpi.commdpi.comresearchgate.net As a single-source precursor, it contains all the necessary elements (Si, C, and N) to form the SiCN network. researchgate.net This compound has been successfully used in remote plasma CVD (RP-CVD) and capacitively coupled RF plasma systems to produce SiCN films. researchgate.netbohrium.com The use of aminosilane precursors like BDMAMS generally leads to the formation of films that are rich in Si–N bonds. mdpi.com

Influence of Deposition Conditions and Precursor Structure on Film Composition and Structure

The final composition and structure of SiCN films are dictated by a combination of the precursor's molecular design and the specific deposition conditions employed. mdpi.comresearchgate.net

Deposition Conditions:

Substrate Temperature (Tₛ): The temperature of the substrate significantly affects the film's chemical structure. In remote plasma CVD processes using aminosilane precursors, an increase in Tₛ can lead to the elimination of organic components and promote the formation of a more cross-linked inorganic Si-C and Si-N network. researchgate.netresearchgate.net This also tends to result in a denser and smoother film surface. researchgate.net

Gas Mixture Composition: The introduction of other gases into the plasma can steer the film's elemental composition. Adding ammonia (NH₃) to the reactive mixture is a common strategy to increase the nitrogen content and the concentration of Si-N bonds within the film. mdpi.comresearchgate.net

Plasma Power: In PECVD, higher input power enhances the fragmentation of the precursor molecule, which can be used to control the film's final structure and composition. bohrium.comresearchgate.net

Precursor Structure: The inherent structure of the precursor molecule influences the bonding characteristics of the deposited film. Aminosilane precursors, which contain Si-N bonds, are predisposed to forming SiCN films with a higher proportion of Si-N bonds compared to films made from other precursor families like disilazanes. mdpi.com The number of dimethylamine (B145610) groups attached to the silicon atom in the precursor can also affect the film's structure, as these groups are a primary site of fragmentation in the plasma. researchgate.net

The following table details research findings on SiCN film deposition using aminosilane precursors.

| Precursor | Deposition Method | Key Finding | Reference |

| Bis(dimethylamino)methylsilane | RP-CVD | Used as a single-source precursor for a-SiCN films. | researchgate.netresearchgate.net |

| Tris(dimethylamino)silane | RP-CVD | Increasing substrate temperature (30-400°C) forms a SiCN network and densifies the film. | researchgate.net |

| Dimethylaminosilanes | PECVD | Higher plasma power leads to greater precursor fragmentation. Adding NH₃ helps form SiN-like films. | researchgate.net |

| Tetramethylsilane/Ammonia | PECVD | Increasing the NH₃/TMS ratio shifts film composition from SiC:H toward SiN:H, increasing the optical bandgap. | mdpi.com |

Role in Organic Synthesis and Functional Group Chemistry

Beyond materials science, Bis(dimethylamino)methylsilane is an important reagent in organic synthesis, primarily used for silylation reactions. dakenchem.comdakenchem.comchemicalbook.com Silylation is the process of replacing an active hydrogen atom on a functional group with a silyl (B83357) group. unishivaji.ac.incolostate.edu This transformation is valuable for protecting reactive functional groups, allowing other chemical transformations to be carried out on the molecule without affecting the protected site. chemicalbook.comunishivaji.ac.in

Bis(dimethylamino)methylsilane is employed as a protecting group for the reactive hydrogens found in alcohols, amines, thiols, and carboxylic acids. chemicalbook.com The resulting silyl ethers, silyl amines, etc., are generally stable across a wide range of reaction conditions but can be selectively removed when needed to restore the original functional group. chemicalbook.com The mechanism of silylation often proceeds through a bimolecular nucleophilic substitution at the silicon atom (Sɴ2-Si or Sɴi-Si mechanisms). unishivaji.ac.in Its utility as a silylating agent makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. dakenchem.comchemicalbook.com

Silanization Reactions for Surface Modification

Silanization is a chemical process that involves the modification of surfaces by applying a layer of organofunctional silanes. This process can alter the surface properties of materials, such as their wettability. arxiv.org Bis(dimethylamino)methylsilane is used in these reactions to create a non-polar, hydrophobic interphase on a substrate, which helps to shield polar surfaces from interacting with water. gelest.com This is particularly useful for creating hydrophobic coatings that still allow for a high degree of water vapor permeability, a property that is beneficial in preventing deterioration at coating interfaces due to trapped water. gelest.com

The application of bis-amino silanes can significantly enhance the bonding stability between different materials, such as in the integration of porous membranes with poly(dimethylsiloxane) (PDMS) microfluidic devices. researchgate.net The process often involves an initial surface activation, for instance through oxygen plasma treatment, which promotes the bonding of the silane molecules and leads to the formation of a highly reactive network of silane groups on the surface. researchgate.net This surface modification is critical for applications in fabricating DNA and protein micro-arrays, where controlling the wetting behavior of fluidic microsystems is essential for the stable delivery of nano-liter droplets. imtek.de

Research has shown that silanization with agents like bis(dimethylamino)methylsilane can reduce both the specific and dispersive components of surface energy, leading to decreased hydrophilicity. arxiv.org The effectiveness of the surface modification is directly related to the surface coverage by the silanizing agent. arxiv.org

Derivatization Agent in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to chemically modify a compound to improve its suitability for a particular analytical method. numberanalytics.com This can enhance detectability, separation, or stability. numberanalytics.com Silylating agents are commonly used for derivatization in gas chromatography (GC) and mass spectrometry (MS) analysis. numberanalytics.com

Bis(dimethylamino)methylsilane can be used as a silylating agent to introduce silicon-containing groups into other molecules. This process is valuable for the analysis of various compounds by converting them into a more volatile or thermally stable form suitable for GC analysis. gelest.com

Coordination Chemistry: Ligand Applications

In the field of coordination chemistry, bis(dimethylamino)methylsilane can function as a ligand. dakenchem.com Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. The dimethylamino groups in bis(dimethylamino)methylsilane possess lone pairs of electrons that can be donated to a metal center, allowing it to act as a chelating or bridging ligand. Its role as a ligand can be instrumental in catalytic reactions, where it may be used to regulate the activity of the catalyst. dakenchem.com

Computational and Theoretical Studies

Ab Initio Calculations and Density Functional Theory (DFT) Applications

Ab initio calculations and Density Functional Theory (DFT) have been employed to study the gas-phase decomposition of BDMAS. A systematic theoretical study utilized ab initio calculations at the CCSD(T)/6-311+G(2d,p)//B3LYP/6-311++G(d,p) level of theory to investigate the thermochemistry and kinetics of its decomposition. digitellinc.comnih.gov These high-level calculations provide a detailed understanding of the bond energies and reaction energetics.

DFT has also been used to investigate the adsorption and surface reactions of related aminosilane (B1250345) precursors on silicon surfaces, providing insights that are applicable to BDMAS. researchgate.net For instance, studies on bis-diethylaminosilane (BDEAS) on an OH-terminated Si(001) surface help in understanding the initial reaction mechanisms in atomic layer deposition (ALD) processes. researchgate.net The molecular structure of BDMAS in the gas phase has been determined using electron diffraction, revealing an asymmetrical structure where the two dimethylamino groups have different CNC angles and conformations. rsc.org

Modeling of Reaction Pathways and Transition States

The gas-phase decomposition of BDMAS has been extensively modeled, exploring both concerted and stepwise reaction pathways. digitellinc.comnih.gov The initial bond cleavages of Si-N, N-CH₃, and Si-H were mapped out to understand the primary decomposition routes. digitellinc.comnih.gov It was found that breaking the N-CH₃ bond requires less energy (80.6 kcal/mol) compared to the Si-N and Si-H bonds (both 87.4 kcal/mol). digitellinc.comnih.gov

These studies have shown that BDMAS decomposition leads to the formation of methyleneimine and silanimine species. digitellinc.comnih.gov Specifically, four methyleneimine and three silanimine species have been identified as products. nih.gov The modeling of transition states has been crucial in determining the most favored decomposition pathways. For example, the concerted formation of N-dimethylaminosilyl methyleneimine (H₂C=N-SiH₂N(CH₃)₂) through the elimination of methane (B114726) (CH₄) from BDMAS is the most kinetically and thermodynamically favored pathway across a wide temperature range. digitellinc.comnih.gov

Prediction of Thermochemical Properties and Kinetic Parameters

Theoretical studies have provided valuable data on the thermochemical properties and kinetic parameters of BDMAS decomposition. The enthalpy of activation (ΔH₀‡) and reaction enthalpy (ΔH₀) for the most favored decomposition pathway have been calculated to be 62.7 kcal/mol and 7.7 kcal/mol, respectively, at 0 K. digitellinc.comnih.gov

The effect of temperature on the kinetics of different decomposition pathways has also been investigated. Lower temperatures favor the production of N-methyl methyleneimine (H₂C=NCH₃), while higher temperatures promote the formation of N-methylsilanimine (H₂Si=NCH₃) and 1-dimethylamino-N-methylsilanimine (Me₂NSi=NCH₃). digitellinc.comnih.gov A comparison with tris(dimethylamino)silane (B81438) (TrDMAS) revealed that the Si-N, Si-H, and N-CH₃ bonds in BDMAS are easier to break, suggesting that BDMAS could be a more efficient precursor gas for chemical vapor deposition processes. digitellinc.comnih.gov

Table 1: Calculated Bond Dissociation Energies for BDMAS

| Bond | Dissociation Energy (kcal/mol) |

| N-CH₃ | 80.6 digitellinc.comnih.gov |

| Si-N | 87.4 digitellinc.comnih.gov |

| Si-H | 87.4 digitellinc.comnih.gov |

Table 2: Predicted Thermochemical Data for the Favored Decomposition Pathway of BDMAS at 0 K

| Parameter | Value (kcal/mol) |

| Enthalpy of Activation (ΔH₀‡) | 62.7 digitellinc.comnih.gov |

| Reaction Enthalpy (ΔH₀) | 7.7 digitellinc.comnih.gov |

Simulation of Intermolecular Interactions and Surface Chemisorption

While specific simulation studies on the intermolecular interactions of BDMAS are not extensively detailed in the provided results, the investigation of its use as a precursor in atomic layer deposition (ALD) inherently involves understanding its interaction with surfaces. researchgate.net The adsorption and surface reaction of aminosilane precursors are critical steps in the ALD process. researchgate.net Simulations for related precursors like bis-diethylaminosilane (BDEAS) on OH-terminated silicon surfaces have been performed using density functional theory to elucidate the initial reaction mechanisms. researchgate.net These studies consider factors like steric hindrance and the probability of the precursor binding to surface oxygen atoms, which influences the quality of the deposited thin film. researchgate.net

The vibrational spectra of BDMAS have been studied, and the similarity between the gas-phase infrared spectrum and the spectrum of the annealed solid suggests that no specific intermolecular association occurs upon crystallization. rsc.org This indicates that the intermolecular forces in the solid state are relatively weak. rsc.org

Characterization Methodologies for Bis Dimethylamino Methylsilane and Its Derivatives/products

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of Bis(dimethylamino)methylsilane, confirming its identity and purity. These techniques are also applied to study the products of its subsequent reactions, such as in deposition processes.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise molecular structure of Bis(dimethylamino)methylsilane by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: The proton NMR spectrum of Bis(dimethylamino)methylsilane would display distinct signals corresponding to the different proton environments. The protons of the methyl group attached directly to the silicon atom (Si-CH₃) would appear as a singlet. The protons of the two equivalent dimethylamino groups (-N(CH₃)₂) would also produce a singlet at a different chemical shift. A key feature would be the signal for the proton attached to the silicon (Si-H), which would likely appear as a septet due to coupling with the six protons of the two adjacent methyl groups on the nitrogen atoms, though this can be complex.

¹³C NMR: In the ¹³C NMR spectrum, distinct peaks would be observed for the methyl carbons bonded to silicon (Si-CH₃) and the methyl carbons of the dimethylamino groups (-N(CH₃)₂). The chemical shifts of these carbons provide information about their electronic environment, confirming the presence of the Si-C and N-C bonds. For comparison, in related compounds like bis(trimethylsilyl)carbodiimide, the trimethylsilyl (B98337) carbons appear around 1.1 ppm chemicalbook.com.

A summary of expected NMR spectral data is presented below.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | Si-CH ₃ | ~0.1-0.3 | Singlet |

| ¹H | N(CH ₃)₂ | ~2.3-2.5 | Singlet |

| ¹H | Si-H | ~3.5-4.5 | Complex multiplet |

| ¹³C | Si-C H₃ | ~ -5 to 5 | Quartet |

| ¹³C | N(C H₃)₂ | ~35-40 | Quartet |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring its vibrational modes. For Bis(dimethylamino)methylsilane, these methods can confirm the presence of key bonds.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands. A prominent band for the Si-H stretch is expected in the region of 2100-2200 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the methyl groups (around 2800-3000 cm⁻¹), Si-C vibrations, and C-N stretching vibrations (typically 1000-1200 cm⁻¹). The absence of a broad O-H band (around 3200-3600 cm⁻¹) would confirm the compound is not hydrolyzed.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The Si-H and Si-C bonds often produce strong Raman signals. Analysis of the vibrational modes provides a fingerprint of the molecule, useful for confirming its identity and for studying structural changes in derivative materials.

Key vibrational frequencies for Bis(dimethylamino)methylsilane are summarized in the table below.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| Si-H Stretch | Si-H | 2100 - 2200 |

| C-H Stretch | -CH₃ | 2800 - 3000 |

| Si-N Stretch | Si-N | 900 - 1000 |

| C-N Stretch | C-N | 1000 - 1200 |

| Si-C Stretch | Si-C | 600 - 800 |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For Bis(dimethylamino)methylsilane (C₅H₁₆N₂Si), the molecular weight is approximately 132.28 g/mol chemspider.com. In an MS experiment, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion [M]⁺ and its fragments would be detected.

Common fragmentation pathways would involve the loss of methyl groups or dimethylamino groups. For instance, a related compound, N,N-Dimethyltrimethylsilylamine, shows a prominent peak corresponding to the loss of a methyl group nist.gov. Therefore, expected fragments for Bis(dimethylamino)methylsilane would include:

[M - CH₃]⁺ at m/z ≈ 117

[M - N(CH₃)₂]⁺ at m/z ≈ 88

This fragmentation data helps to confirm the molecular structure and provides evidence of the compound's purity.

Elemental and Compositional Analysis Techniques

When Bis(dimethylamino)methylsilane is used as a precursor, for example in chemical vapor deposition (CVD) to create thin films, techniques that determine elemental composition and chemical bonding states are essential.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. When used to analyze films derived from Bis(dimethylamino)methylsilane, such as silicon carbonitride (SiCN), XPS provides detailed chemical information.

The analysis involves irradiating the material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the surface. The binding energy of these electrons is characteristic of each element. High-resolution spectra of the Si 2p, N 1s, and C 1s regions can be deconvoluted to identify different bonding environments. For example, in carbon nitride films, the N 1s spectrum can distinguish between nitrogen bonded to two carbon atoms (pyridine-like) and nitrogen bonded to three carbon atoms (graphite-like) messiah.edu. Similarly, analysis of the Si 2p peak can differentiate between Si-C, Si-N, and Si-O bonds, the latter indicating any oxygen contamination. Studies on nitrogen-doped films show that the binding energy shifts based on the local chemical environment, allowing for detailed characterization of the material's structure researchgate.netacs.org.

A table of typical binding energies for elements in SiCN films is provided below.

| Element (Core Level) | Bonding State | Typical Binding Energy (eV) |

| Si 2p | Si-C | ~100.4 |

| Si-N | ~101.8 | |

| N 1s | Si-N | ~397.5 |

| C-N (sp² C) | ~398.6 | |

| C-N (sp³ C) | ~400.2 | |

| C 1s | C-Si | ~283.0 |

| C-C/C-H | ~284.8 | |

| C-N | ~286.0 |

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with scanning electron microscopes (SEM). When a sample is bombarded by the SEM's electron beam, atoms within the sample emit characteristic X-rays. The energy of these X-rays corresponds to the specific element from which they were emitted.

For films or nanostructures synthesized using a Bis(dimethylamino)methylsilane precursor, EDX can provide a rapid, quantitative analysis of the elemental composition. mdpi.com It can map the distribution of silicon, carbon, and nitrogen across the sample's surface, confirming the homogeneity of the deposited film. jmmab.comresearchgate.net The intensity of the characteristic X-ray peaks is proportional to the abundance of the element in the sample, allowing for the determination of the film's stoichiometry (e.g., the Si:C:N ratio). jmmab.com This technique is valuable for quality control and for correlating deposition parameters with the final material composition. mdpi.comresearchgate.net

Elemental Microanalysis

Elemental microanalysis is a fundamental technique for verifying the empirical formula of a synthesized chemical compound. For bis(dimethylamino)methylsilane (C5H16N2Si), this analysis provides the weight percentages of its constituent elements—carbon, hydrogen, nitrogen, and silicon. The theoretical composition is calculated from its molecular formula, and a comparison with the experimentally determined values confirms the purity and identity of the compound.

Below is a table summarizing the theoretical elemental composition of bis(dimethylamino)methylsilane.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |

| Carbon | C | 12.01 | 5 | 60.05 | 45.41 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 12.19 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 21.19 |

| Silicon | Si | 28.09 | 1 | 28.09 | 21.23 |

| Total | 132.288 | 100.00 |

Advanced Characterization for Material Applications

Thin films, such as silicon carbonitride (SiCN), derived from bis(dimethylamino)methylsilane through processes like plasma-enhanced chemical vapor deposition (PECVD), require detailed characterization to ensure they meet the stringent requirements of their intended applications, for instance, as protective coatings or dielectric layers in microelectronics.

Surface Morphology and Film Uniformity Assessment (e.g., SEM, AFM)

The surface morphology and uniformity of the deposited films are critical parameters that influence their performance. Scanning Electron Microscopy (SEM) provides high-resolution images of the surface, revealing details about the film's texture and the presence of any defects. researchgate.net Atomic Force Microscopy (AFM) is employed to quantitatively measure the surface roughness at the nanoscale. researchgate.net

Studies on SiCN films deposited using bis(dimethylamino)methylsilane as a precursor have shown that the surface morphology is significantly influenced by deposition conditions, particularly the substrate temperature. Research indicates that films are generally morphologically homogeneous and free of defects. researchgate.netresearchgate.net The surface roughness has been observed to decrease with increasing substrate temperature. For instance, in one study, the root-mean-square (Rrms) surface roughness of SiCN films was found to decrease from approximately 4 nm to 1 nm as the substrate temperature was increased from 35 °C to 400 °C. researchgate.net Another investigation reported the surface roughness to be in the narrow range of 0.9 to 2.0 nm. researchgate.net This smoothening of the film surface at higher temperatures is attributed to enhanced surface mobility of the depositing species, leading to a more uniform and denser film structure.

The table below presents findings on the surface roughness of SiCN films deposited from bis(dimethylamino)methylsilane under varying substrate temperatures.

| Deposition Parameter | Value | Resulting Surface Roughness (Rrms) | Reference |

| Substrate Temperature | 35 °C | ~4 nm | researchgate.net |

| Substrate Temperature | 200-400 °C | 0.9 - 2.0 nm | researchgate.net |

| Substrate Temperature | 400 °C | ~1 nm | researchgate.net |

Optical and Mechanical Property Assessment of Deposited Films (e.g., Refractive Index, Hardness)

The optical and mechanical properties of SiCN films are crucial for their functional performance. The refractive index, an important optical constant, is typically measured using ellipsometry. The mechanical properties, such as hardness and elastic modulus, are often determined by nanoindentation techniques.

For SiCN films, these properties are highly dependent on the deposition parameters, which control the chemical composition and bonding structure of the film. For example, the addition of ammonia (B1221849) (NH3) to the plasma during deposition can lead to the formation of more silicon-nitride-like films, which generally exhibit a lower refractive index compared to silicon-carbide-like films. elsevierpure.com The refractive index for SiCN films can be tailored within a range, typically from 1.53 to 1.78, depending on the specific deposition conditions. researchgate.netresearchgate.net

Similarly, the hardness of the films is influenced by factors such as the plasma power during deposition. An increase in plasma power can lead to denser films with higher hardness. elsevierpure.com

The following table summarizes the influence of deposition parameters on the optical and mechanical properties of SiCN films derived from aminosilane (B1250345) precursors.

| Deposition Parameter | Influence on Film Properties | Resulting Property Range | Reference |

| Precursor Chemistry | Affects C/N ratio in the film | Refractive Index: 1.53 - 1.78 | researchgate.netresearchgate.net |

| Plasma Power | Higher power can increase film density | Hardness can be increased | elsevierpure.com |

| Gas Mixture (e.g., +NH3) | Alters chemical bonding (Si-N vs. Si-C) | Can lower the refractive index | elsevierpure.com |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways

The traditional synthesis of aminosilanes often involves the reaction of chlorosilanes with amines, a method that can be inefficient and produce significant ammonium (B1175870) salt waste. rsc.org Future research is increasingly focused on developing more sustainable and efficient synthetic routes to compounds like Bis(dimethylamino)methylsilane.

One promising area of exploration is the catalytic dehydrocoupling of amines and silanes. rsc.orgrsc.org This method forms the desired Si-N bond with the only byproduct being hydrogen gas, representing a significant step towards greener chemistry. rsc.org While much of the research has focused on a range of aminosilanes, the application of these catalytic systems to the specific synthesis of BDMAMS is a key area for future investigation. For instance, manganese-catalyzed dehydrocoupling has been shown to be effective for producing various aminosilane (B1250345) monomers and could be adapted for the large-scale, waste-free production of BDMAMS. acs.org

Another avenue for novel synthetic pathways involves the use of alternative silicon sources and catalytic systems. Research into the synthesis of related compounds, such as bis(diethylamino)silane (B1590842), has utilized organolithium reagents to first prepare a lithium salt of the amine, which then reacts with a dichlorosilane (B8785471). google.com Exploring similar strategies with dimethylamine (B145610) and a suitable methyl-substituted chlorosilane could lead to high-yield, selective synthetic routes to BDMAMS. The development of new catalysts, potentially based on earth-abundant metals, for these reactions is a significant focus for making the synthesis more economical and environmentally friendly. rsc.orgrsc.org

Exploration of New Catalytic Transformations

The application of Bis(dimethylamino)methylsilane in catalysis is an emerging field with considerable potential. While its role as a precursor is well-documented, its direct participation in catalytic cycles is a subject of ongoing research. dakenchem.com N-silylamines, the class of compounds to which BDMAMS belongs, are known to be valuable in a variety of catalytic reactions, including C-N and C-C bond-forming reactions. dakenchem.com

Future research will likely focus on leveraging the unique electronic and steric properties of BDMAMS as a ligand for metal catalysts. The nitrogen atoms in the dimethylamino groups can coordinate with a metal center, potentially influencing the catalyst's activity and selectivity in reactions such as cross-coupling. sigmaaldrich.com The specific nature of the methylsilyl group can be tuned to modulate the electronic properties of the ligand, offering a new tool for catalyst design.

Furthermore, BDMAMS itself can act as a precursor to catalytically active species. dakenchem.com For example, its reaction with a metal complex could generate a new species with tailored catalytic properties. The exploration of BDMAMS in asymmetric catalysis is another promising frontier. The development of chiral variants of BDMAMS or its use in conjunction with chiral catalysts could lead to new methods for the enantioselective synthesis of valuable molecules.

Advanced Materials Engineering through Precursor Design

Bis(dimethylamino)methylsilane is a key precursor in the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of advanced materials, particularly silicon-based thin films like silicon carbonitride (SiCN) and silicon nitride (SiN). gelest.comtue.nl The "design" of BDMAMS, with its specific combination of methyl and dimethylamino groups, directly influences the composition and properties of the resulting films. mdpi.com

The presence of both silicon-carbon and silicon-nitrogen bonds within the BDMAMS molecule makes it a single-source precursor for SiCN films, simplifying the deposition process and allowing for precise control over the film's stoichiometry. mdpi.com Research is ongoing to understand how manipulating deposition parameters, such as temperature and plasma conditions, in conjunction with the inherent properties of the BDMAMS precursor, can be used to tailor the final material's characteristics. This includes properties like dielectric constant, refractive index, and mechanical hardness, which are critical for applications in microelectronics and protective coatings. mdpi.comresearchgate.net

Future work in this area will focus on correlating the molecular structure of BDMAMS and its decomposition byproducts with the final material properties at a fundamental level. For instance, the ratio of C to N in the precursor can be expected to influence the C/N ratio in the deposited film, thereby affecting its electrical and optical properties. mdpi.com Additionally, modifying the precursor by replacing the methyl group with other organic functionalities could open the door to a new generation of silicon-based materials with novel properties.

Theoretical Insights into Complex Reaction Systems

Computational studies, particularly those employing density functional theory (DFT), are providing invaluable insights into the complex reaction mechanisms involving Bis(dimethylamino)methylsilane. rsc.orgnih.govresearchgate.net These theoretical investigations complement experimental work by elucidating reaction pathways, transition states, and the energetics of decomposition and surface reactions.

A key area of theoretical research is the gas-phase decomposition of BDMAMS during CVD processes. rsc.org Computational studies have mapped out the reaction routes, identifying the most likely bond cleavage sites and the resulting decomposition products. rsc.org For example, theoretical calculations have shown that the energy required to break the N-CH3 bond in BDMAMS is lower than that for the Si-N or Si-H bonds, suggesting this is a key initial step in its thermal decomposition. rsc.org

Furthermore, theoretical studies are being used to compare the reactivity of BDMAMS with other aminosilane precursors. rsc.orgnih.govresearchgate.net These comparative studies help in the rational design of new precursors with optimized properties for specific applications. For instance, DFT calculations can predict the adsorption energies and reaction barriers of different precursors on various substrates, guiding the selection of the most suitable precursor for a particular deposition process. rsc.orgnih.govresearchgate.net

Future theoretical work will likely focus on more complex reaction systems, such as the interaction of BDMAMS with plasma environments and its surface chemistry on a wider range of technologically relevant substrates. rsc.org These studies will be crucial for optimizing deposition processes and for designing the next generation of advanced materials.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Bis(dimethylamino)methylsilane, and how do reaction parameters (e.g., temperature, solvent) impact yield and purity?

- Methodological Answer: Common synthesis involves the reaction of methyltrichlorosilane with dimethylamine under controlled conditions. Solvent choice (e.g., anhydrous ether) and stoichiometric ratios of reactants are critical to minimizing byproducts like ammonium chloride. Purification via fractional distillation or column chromatography is recommended for high-purity yields (>95%). Kinetic studies suggest temperatures between 0–5°C reduce side reactions .

Q. Which spectroscopic techniques are most effective for characterizing Bis(dimethylamino)methylsilane, and what spectral markers should researchers prioritize?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming molecular structure:

- ¹H NMR : Peaks at δ 0.2–0.5 ppm (Si-CH₃), δ 2.2–2.5 ppm (N-CH₃).

- ¹³C NMR : Si-C resonance near 5–10 ppm, N-C around 35–40 ppm.

Fourier-Transform Infrared (FTIR) spectroscopy identifies Si-N bonds (450–550 cm⁻¹) and Si-C stretches (750–800 cm⁻¹). Cross-validate with mass spectrometry (MS) for molecular ion confirmation .

Q. What safety protocols are critical when handling Bis(dimethylamino)methylsilane in laboratory settings?

- Methodological Answer: Use inert atmosphere gloveboxes to prevent hydrolysis, as moisture generates toxic dimethylamine. Store under nitrogen at ≤4°C. Personal protective equipment (PPE) including nitrile gloves and vapor-resistant goggles is mandatory. Spill containment requires neutralization with dry sand followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for Bis(dimethylamino)methylsilane?

- Methodological Answer: Discrepancies often arise from variations in experimental conditions (e.g., heating rate, atmosphere). Conduct thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (O₂) environments to isolate degradation pathways. Pair with differential scanning calorimetry (DSC) to identify exothermic/endothermic events. Meta-analysis of existing studies should account for instrumental calibration differences .

Q. What strategies optimize the use of Bis(dimethylamino)methylsilane as a precursor in silicon nitride thin-film deposition?

- Methodological Answer: Atomic Layer Deposition (ALD) parameters such as pulse duration (0.1–1 s) and substrate temperature (300–500°C) influence film uniformity. Use in situ ellipsometry to monitor growth rates and X-ray photoelectron spectroscopy (XPS) to verify stoichiometry. Comparative studies with alternative precursors (e.g., hexamethyldisilazane) can highlight mechanistic advantages .

Q. How do steric and electronic effects of the dimethylamino ligand influence the reactivity of Bis(dimethylamino)methylsilane in cross-coupling reactions?

- Methodological Answer: Computational studies (DFT) predict electron-donating dimethylamino groups enhance nucleophilicity at the silicon center. Validate via kinetic experiments with electrophiles (e.g., aryl halides). Compare turnover frequencies (TOF) against analogues with bulkier ligands (e.g., diethylamino) to isolate steric contributions .

Q. What experimental designs are suitable for studying the hydrolytic stability of Bis(dimethylamino)methylsilane in aqueous media?

- Methodological Answer: Design pH-controlled hydrolysis experiments (pH 2–12) with real-time monitoring via ²⁹Si NMR to track silanol formation. Quantify dimethylamine release via ion chromatography. For kinetic modeling, vary ionic strength and temperature to construct Arrhenius plots .

Data Contradiction and Analysis

Q. How should researchers address conflicting literature reports on the Lewis acidity of Bis(dimethylamino)methylsilane?

- Methodological Answer: Disagreements may stem from solvent polarity effects or reference standards (e.g., Gutmann-Beckett method vs. NMR titration). Replicate measurements in standardized solvents (e.g., dichloromethane) using a common Lewis base (e.g., triethylphosphine oxide). Statistical analysis (ANOVA) of multiple trials can identify systematic biases .

Q. What meta-analytical approaches are effective for synthesizing data on Bis(dimethylamino)methylsilane’s catalytic performance in organic transformations?

- Methodological Answer: Systematically categorize studies by reaction type (e.g., hydrosilylation, C–H activation) and extract metrics like yield, enantioselectivity, and TOF. Use random-effects models to account for heterogeneity. Sensitivity analysis can exclude outliers from low-reproducibility methods .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.